CYP Inhibition Liability: GRL‑0617 vs. HY‑17542
GRL‑0617 directly inhibits the major drug‑metabolizing cytochrome P450 isoforms CYP2C9 and CYP3A4, creating a significant drug‑drug interaction hazard. In contrast, HY‑17542 (5‑acetamido‑2‑methyl‑N‑(2‑naphthalen‑1‑ylethyl)benzamide) is metabolized to GRL‑0617 through non‑CYP, NADPH‑independent reactions in human liver microsomes, thereby circumventing CYP inhibition and the associated interaction risk [1]. The half‑life of GRL‑0617 in Silensome control (17.4 min) was extended to 85.1 min in the presence of CYP3A4‑specific Silensomes, confirming CYP3A4 as the major clearance route, while CYP2D6 contributed 21.8 % [2]. For HY‑17542, CYP phenotyping revealed no significant CYP‑dependent metabolism, consistent with its non‑CYP hydrolytic activation [1].
| Evidence Dimension | CYP enzyme inhibition (drug‑drug interaction potential) |
|---|---|
| Target Compound Data | No inhibition of CYP2C9 or CYP3A4 detected; metabolism proceeds via NADPH‑independent non‑CYP enzymes in HLM |
| Comparator Or Baseline | GRL‑0617 – inhibits CYP2C9 and CYP3A4 (IC₅₀ values not explicitly quantified in the source, but inhibition confirmed in recombinant CYP assays) |
| Quantified Difference | Qualitative switch from CYP‑dependent to CYP‑independent metabolic routing; elimination half‑life extension from 17.4 min to 85.1 min when CYP3A4 is silenced for GRL‑0617 |
| Conditions | Human liver microsomes (HLMs), recombinant CYP bactosomes, Silensome CYP2D6/CYP3A4, NADPH‑dependent vs. NADPH‑independent conditions |
Why This Matters
For in vivo efficacy or combination therapy studies, HY‑17542 eliminates the confounding variable of CYP‑mediated drug‑drug interactions that would be unavoidable with GRL‑0617, enabling cleaner pharmacokinetic interpretation.
- [1] Cho H, et al. Front Pharmacol 2023, 14, 1067408. Abstract and Section 3.1. View Source
- [2] Cho H, et al. (2023) – Table 4 and Section 3.2, reporting Silensome‑based CYP phenotyping data for GRL‑0617. View Source
